![molecular formula C15H14ClNO4S B2436724 5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 2034351-92-1](/img/structure/B2436724.png)
5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide
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Description
The compound “5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a seven-membered ring with two oxygen atoms .
Scientific Research Applications
- Crystal Growth : Single crystals of CDA were grown using the slow evaporation technique, and their crystal structure was determined via single crystal X-ray diffraction .
- CDA has demonstrated antibacterial activity. It was the most effective against Bacillus subtilis (60.04% bacterial biofilm growth inhibition) and the second most active against Escherichia coli (60.04% inhibition) .
- CDA contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives have diverse therapeutic applications .
Nonlinear Optical (NLO) Properties
Antibacterial Activity
Imidazole Moiety
properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-8-10(18)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIBPCKJLXWBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide |
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